Irinotecan-d10

Bioanalysis Method validation Therapeutic drug monitoring

Irinotecan-d10 is a stable isotope-labeled analog of the topoisomerase I inhibitor irinotecan (CPT-11), wherein ten hydrogen atoms on the piperidine moiety are replaced with deuterium. This deuterium substitution results in a mass shift of +10 Da relative to unlabeled irinotecan, making the compound analytically distinguishable while preserving near-identical physicochemical properties including chromatographic retention time, ionization efficiency, and extraction recovery.

Molecular Formula C33H38N4O6
Molecular Weight 596.7 g/mol
Cat. No. B12426072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrinotecan-d10
Molecular FormulaC33H38N4O6
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
InChIInChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1/i5D2,6D2,7D2,12D2,13D2
InChIKeyUWKQSNNFCGGAFS-YTLGVAQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irinotecan-d10 Analytical Reference Standard: Deuterated Internal Standard for LC-MS/MS Quantification of Irinotecan in Pharmacokinetic and TDM Studies


Irinotecan-d10 is a stable isotope-labeled analog of the topoisomerase I inhibitor irinotecan (CPT-11), wherein ten hydrogen atoms on the piperidine moiety are replaced with deuterium [1]. This deuterium substitution results in a mass shift of +10 Da relative to unlabeled irinotecan, making the compound analytically distinguishable while preserving near-identical physicochemical properties including chromatographic retention time, ionization efficiency, and extraction recovery [1][2]. Irinotecan-d10 is employed exclusively as an internal standard (IS) for the quantitative determination of irinotecan in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [3].

Why Irinotecan-d10 Cannot Be Substituted with Unlabeled Irinotecan or Alternative Internal Standards in Regulated Bioanalysis


Substituting Irinotecan-d10 with unlabeled irinotecan as an internal standard introduces fundamental analytical bias due to the inability of the mass spectrometer to distinguish between the analyte and the IS. In contrast, stable isotope-labeled internal standards (SIL-IS) such as Irinotecan-d10 co-elute with the analyte and experience identical matrix effects and ionization suppression/enhancement, thereby enabling accurate correction for sample-to-sample variability [1]. Furthermore, substitution with non-isotopic internal standards (e.g., tolbutamide or camptothecin, which have been used for SN-38 and SN-38G quantification) is invalid for irinotecan itself because such compounds differ in extraction efficiency, chromatographic behavior, and ionization response, compromising the accuracy and precision required for method validation under FDA/EMA bioanalytical guidelines [1][2].

Quantitative Differentiation Evidence for Irinotecan-d10: Head-to-Head Analytical Performance Comparisons


Method Validation Accuracy in Human Plasma: Irinotecan-d10 as SIL-IS vs. Regulatory Acceptance Criteria

In a fully validated uHPLC-MS/MS method employing Irinotecan-d10 as the internal standard for irinotecan quantification, the accuracy of quality control (QC) samples in human plasma ranged from 98.5% to 110.3% across the calibration range [1]. This accuracy profile meets and substantially exceeds the FDA and EMA bioanalytical method validation acceptance criteria of 85–115% (±15% of nominal concentration) for all QC levels [1]. In contrast, when non-isotopic internal standards (e.g., tolbutamide) are employed for irinotecan metabolites, accuracy ranges are broader and less consistent due to differential matrix effects and extraction behavior [2].

Bioanalysis Method validation Therapeutic drug monitoring

Precision Performance: Irinotecan-d10-Enabled QC Reproducibility vs. Alternative Non-Isotopic IS for Related Analytes

Using Irinotecan-d10 as the internal standard, the intra- and inter-assay precision for irinotecan quantification in human plasma ranged from 0.8% to 2.8% across QC levels [1]. This precision is superior to that observed for the metabolite SN-38 when quantified using the non-isotopic internal standard tolbutamide, which exhibited precision ranging from 2.4% to 5.7% [1]. The ~2-fold improvement in precision variability (CV%) with the isotopically matched IS demonstrates the analytical advantage of deuterated internal standards for robust, repeatable quantification in clinical and preclinical studies [1].

Precision Reproducibility QC performance

Deuterium Isotope Design: Mass Shift and Isotopic Purity vs. Alternative Deuterated Irinotecan Analogs

Irinotecan-d10 incorporates ten deuterium atoms at the 2,3,4,5, and 6 positions of the piperidine ring, providing a nominal mass shift of +10 Da relative to unlabeled irinotecan . This mass shift exceeds the +3 Da minimum recommended in the Pfizer patent for stable isotope-labeled camptothecin internal standards to avoid isotopic overlap and ensure baseline mass spectrometric resolution [1]. Commercial specifications for Irinotecan-d10 hydrochloride indicate isotopic purity ≥99% deuterated forms (d1-d10) [2]. In comparison, alternative deuterated irinotecan analogs with fewer deuterium atoms (e.g., hypothetical d5 or d3 variants) would exhibit smaller mass shifts, increasing the risk of isotopic cross-talk between the M+0 and M+n isotopic envelopes of the analyte and IS, thereby compromising quantification accuracy at low concentrations [1].

Isotopic purity Mass spectrometry Internal standard selection

Stability Under Bioanalytical Conditions: Irinotecan-d10 as IS Supports Validated Freeze-Thaw and Benchtop Stability

In a validated method employing Irinotecan-d10 as the internal standard, irinotecan in human plasma demonstrated stability through four freeze/thaw cycles and remained stable in whole blood at room temperature for 6 hours [1]. The use of Irinotecan-d10 corrects for any minor analyte degradation during sample processing because the deuterated IS undergoes identical degradation kinetics, thereby maintaining the analyte-to-IS ratio constant [2]. Without an isotopically matched IS, differential stability between analyte and IS would introduce systematic bias in reported concentrations, particularly in large-batch clinical studies where samples experience variable pre-analytical handling conditions [2].

Stability Sample handling Method ruggedness

Commercial Quality Specifications: Purity, Certificate of Analysis, and ISO 17034 Compliance vs. Research-Grade Alternatives

Commercially available Irinotecan-d10 hydrochloride is supplied with analytical purity specifications including chemical purity ≥98.0–98.02% (HPLC), isotopic purity ≥99% deuterated forms, and comprehensive Certificates of Analysis (COA) with NMR and mass spectrometric identity confirmation [1][2]. Select vendors offer ISO 17034-certified reference standards with full characterization documentation suitable for regulatory submissions (e.g., ANDA, DMF) [3]. In contrast, research-grade deuterated compounds may lack batch-specific COA documentation, full isotopic purity characterization, or ISO 17034 accreditation, rendering them unsuitable for GLP or clinical bioanalytical applications where traceability and regulatory audit readiness are required [3].

Quality control Reference standard Regulatory compliance

In-Source Fragmentation and Impurity Awareness: Method-Specific Considerations for Irinotecan-d10 vs. Alternative IS

A 2022 technical investigation reported that CPT-11 D10 (Irinotecan-d10) contains a low-level SN-38 impurity and exhibits in-source fragmentation producing an SN-38 signal at the retention time of CPT-11 (~4.6–4.7 minutes), distinct from the true SN-38 peak at ~5.1–5.2 minutes [1]. This phenomenon, also observed to a lesser extent with SN-38 D3, has implications for chromatographic method development and MRM transition selection [1]. Awareness of this vendor- or lot-specific characteristic enables method developers to optimize gradient conditions and select appropriate precursor-product ion pairs to avoid cross-talk. Procurement from vendors providing detailed COA with impurity profiling allows proactive method optimization, whereas undocumented impurities in alternative deuterated IS may lead to unexpected quantification errors or failed method validation [1].

Method development In-source fragmentation Impurity profiling

Validated Application Scenarios for Irinotecan-d10 in Regulated Bioanalysis and Clinical Pharmacokinetic Studies


Regulated Bioanalysis of Irinotecan in Clinical Pharmacokinetic Studies

Irinotecan-d10 is the required internal standard for validated LC-MS/MS methods used in clinical pharmacokinetic studies of irinotecan and its formulations (e.g., liposomal irinotecan, Onivyde®). The method employing Irinotecan-d10 has been successfully applied to both preclinical and clinical trials involving hepatic chemoembolization with irinotecan drug-eluting beads, demonstrating accuracy of 98.5–110.3% and precision of 0.8–2.8% in human plasma [1]. This performance meets FDA and EMA bioanalytical method validation guidelines and supports regulatory submissions for drug approval and therapeutic drug monitoring programs [1].

Therapeutic Drug Monitoring (TDM) of Irinotecan in Oncology Patients

Irinotecan-d10 is employed as the deuterated internal standard in clinical TDM assays for irinotecan and its metabolites (SN-38, SN-38G, APC) in cancer patients. A 2024 study in children with neuroblastoma utilized deuterated isotopes as internal standards for simultaneous quantification of irinotecan and three metabolites in serum, with the method validated for linearity, accuracy, precision, matrix effect, and stability according to Chinese Pharmacopoeia 2020 requirements [2]. The isotopically matched IS corrects for inter-patient matrix variability, enabling reliable dose adjustment based on individual pharmacokinetic exposure and reducing the risk of severe neutropenia and diarrhea associated with irinotecan therapy [2].

Preclinical Pharmacokinetic and Tissue Distribution Studies

Irinotecan-d10 serves as the internal standard for irinotecan quantification in preclinical studies involving multiple biomatrices, including plasma, tumor homogenates, and tissue samples. Validated methods using Irinotecan-d10 have demonstrated stability through four freeze/thaw cycles and 6-hour benchtop stability at room temperature, ensuring robust quantification across varied sample handling conditions typical of multi-animal preclinical studies [1]. The matched degradation kinetics of the deuterated IS correct for any analyte instability during sample processing, maintaining data integrity in studies where samples are batch-processed over extended periods [1].

Analytical Method Development and Validation for ANDA/DMF Submissions

Irinotecan-d10 hydrochloride from ISO 17034-certified vendors provides the traceable reference standard quality required for analytical method development supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). Certificates of Analysis (COA) with full characterization (NMR, MS, HPLC purity ≥98.02%, isotopic purity ≥99%) satisfy regulatory expectations for identity, purity, and composition documentation, eliminating the need for costly and time-consuming in-house re-characterization prior to method validation [3]. This documented quality infrastructure is essential for contract research organizations (CROs) and pharmaceutical companies operating under GLP compliance [3].

Quote Request

Request a Quote for Irinotecan-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.